

Optimal Loading of Cells with Fluo-5N AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Fluo-5N*
Cat. No.: *B1264630*

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This document provides detailed application notes and protocols for the optimal use of **Fluo-5N** AM, a fluorescent indicator designed for the quantitative measurement of high-concentration intracellular calcium. **Fluo-5N** is characterized by a low affinity for calcium ($K_d \approx 90 \mu\text{M}$), making it ideal for detecting calcium levels in the range of $1 \mu\text{M}$ to 1mM , conditions under which high-affinity indicators like Fluo-4 would be saturated.^{[1][2][3][4][5][6]}

Introduction

Fluo-5N, acetoxymethyl (AM) ester, is a cell-permeant dye that passively diffuses across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the AM ester group, trapping the active **Fluo-5N** indicator within the cytosol. This active form of **Fluo-5N** exhibits a significant increase in fluorescence intensity upon binding to calcium ions, with a greater than 100-fold increase.^{[1][2][3][4][6]} Its spectral properties, with an excitation maximum around 494 nm and an emission maximum at approximately 516 nm, make it compatible with common fluorescence microscopy and flow cytometry setups, particularly those utilizing a 488 nm argon-ion laser.^{[1][2][3][4]}

Data Presentation

Fluo-5N AM Properties

Property	Value	Reference
Molecular Weight	1127.92 g/mol	[3][7][8]
Excitation (max)	~494 nm	[1][2][3][4]
Emission (max)	~516 nm	[1][2][3][4]
Dissociation Constant (Kd)	~90 μ M	[1][2][3][4][5]
Solvent	Anhydrous DMSO	[3]

Recommended Loading Conditions

Parameter	Recommended Range	Typical Value	Reference
Stock Solution Concentration	2 to 5 mM	2 mM	[1][2][9]
Working Solution Concentration	2 to 20 μ M	4-5 μ M	[1][2]
Incubation Temperature	20 to 37°C	37°C	[1][2][10][11]
Incubation Time	15 to 60 minutes	30-60 minutes	[1][2][10][11]
Pluronic® F-127 Concentration	0.02% to 0.04%	0.04%	[1][2][9]
Probenecid Concentration	0.5 to 2.5 mM	1 mM	[1][2][9]

Experimental Protocols

Preparation of Stock Solutions

- **Fluo-5N AM Stock Solution (2 mM):**

- Prepare a 2 to 5 mM stock solution of **Fluo-5N AM** in high-quality, anhydrous DMSO.[1][2]
- For a 2 mM stock solution, dissolve 1 mg of **Fluo-5N AM** in 443.29 μ L of anhydrous DMSO.[9]
- Aliquot the stock solution into single-use vials and store at -20°C , protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][2][11]
- Pluronic® F-127 Stock Solution (10% w/v):
 - Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[9]
 - Heat the solution for approximately 30 minutes at $40\text{-}50^{\circ}\text{C}$ to aid dissolution.[9]
 - Store at room temperature. Do not freeze.[9]
- Probenecid Stock Solution (25 mM):
 - Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[9]
 - Bring the final volume to 10 mL with a buffer of your choice (e.g., Hanks and Hepes buffer - HHBS).[9]
 - Aliquot and store at -20°C , protected from light.[9]

Preparation of Dye Loading Working Solution

Note: The final concentration of **Fluo-5N AM** should be empirically determined for each cell type and experimental condition. A starting concentration of 4-5 μM is recommended for most cell lines.[2]

- On the day of the experiment, thaw an aliquot of the **Fluo-5N AM** stock solution to room temperature.[1][2]
- Prepare a 2X working solution. For a final in-well concentration of 5 μM **Fluo-5N AM**, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X solution with 10 μM **Fluo-5N AM**, 0.08% Pluronic® F-127, and 2 mM Probenecid in your buffer of choice (e.g., HHBS).[9]

- For example, to prepare 1 mL of 2X working solution, mix 5 μ L of 2 mM **Fluo-5N** AM stock, 8 μ L of 10% Pluronic® F-127, and 80 μ L of 25 mM Probenecid in a suitable volume of buffer and then adjust the final volume to 1 mL.

Cell Loading Protocol

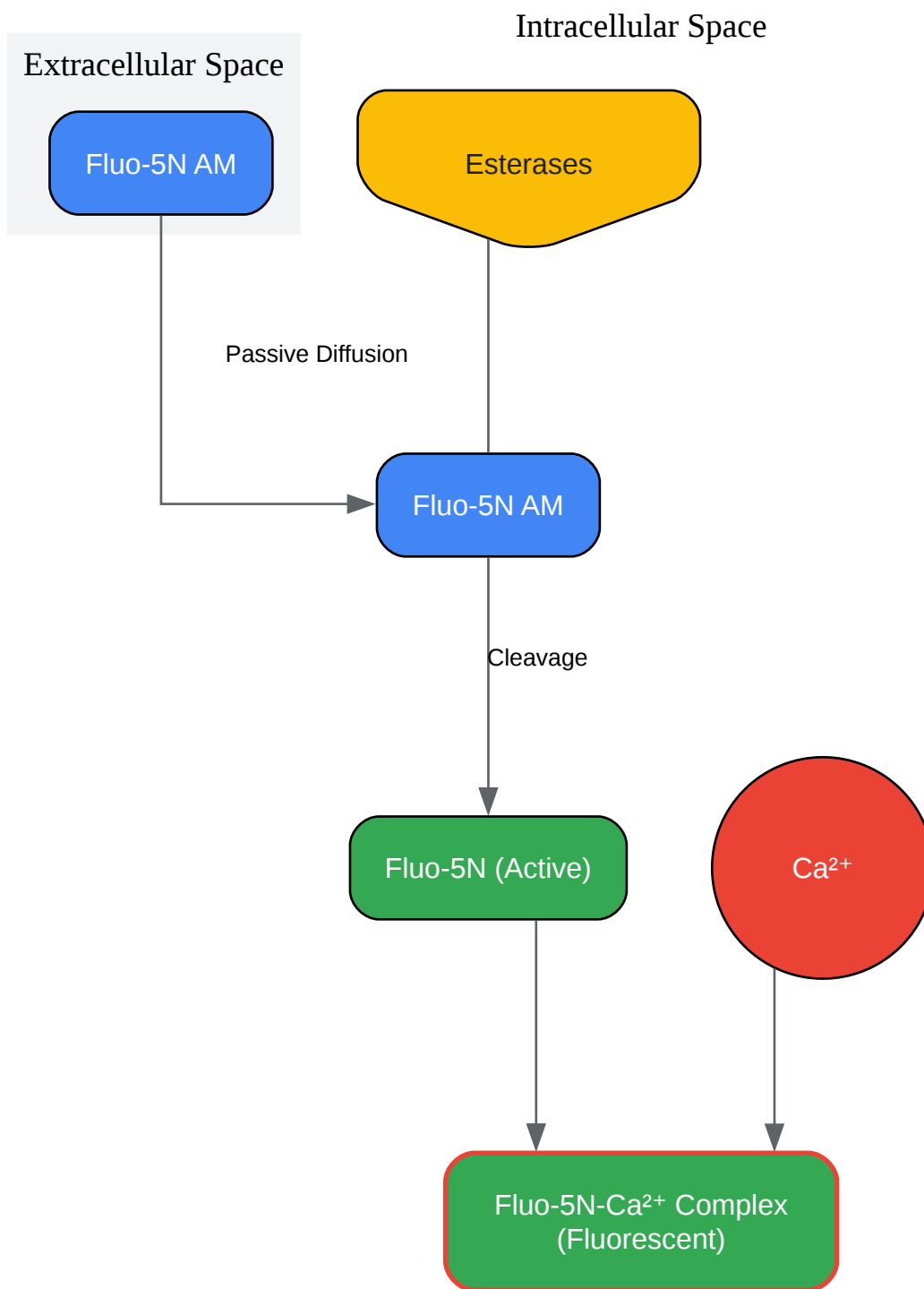
- Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and culture overnight.[\[1\]\[2\]](#)
- Remove the growth medium. If your compounds interfere with serum, wash the cells with fresh HHBS buffer before dye loading.[\[1\]\[2\]\[11\]](#)
- Add an equal volume of the 2X **Fluo-5N** AM working solution to the volume of culture medium in each well. This will result in a 1X final concentration.[\[9\]](#)
- Incubate the plate at 37°C for 30 to 60 minutes.[\[1\]\[2\]](#) For some cell lines, incubation for longer than 2 hours may improve signal intensity.[\[1\]\[2\]](#) The optimal time should be determined empirically.[\[10\]](#)
- After incubation, remove the dye-loading solution and wash the cells with fresh HHBS or a buffer of your choice. If using probenecid, include it in the wash buffer to reduce dye leakage.[\[1\]\[2\]\[9\]](#)
- Incubate the cells in the fresh buffer for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[\[11\]](#)
- The cells are now ready for calcium flux measurements.

Measurement of Intracellular Calcium

- Add the desired stimulant to the cells.
- Simultaneously measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[\[1\]\[2\]](#)
 - Fluorescence Microscope: Use a FITC filter set.[\[1\]\[2\]](#)

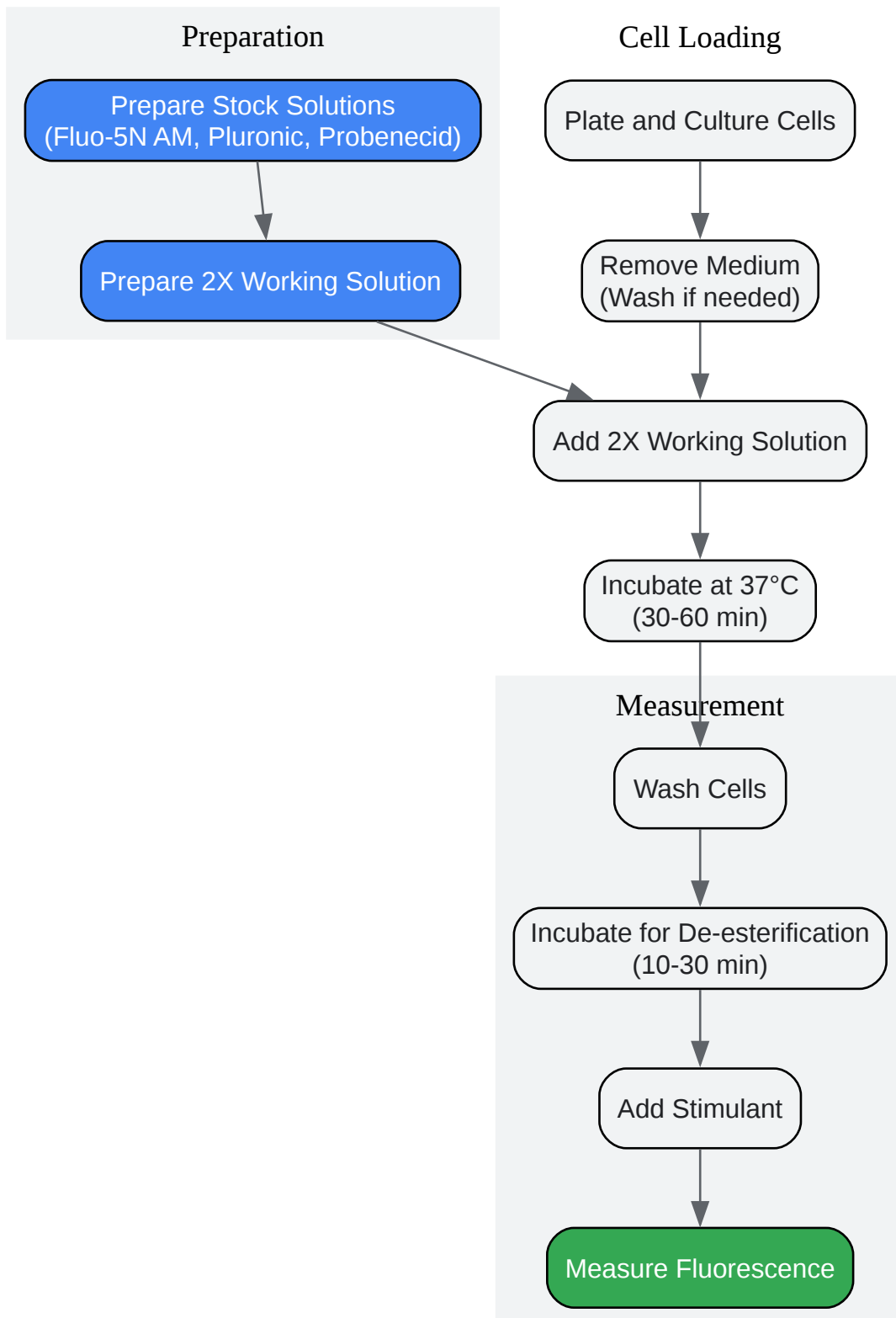
- Flow Cytometer: Excite with a 488 nm laser and collect emission using a 530/30 nm filter (FITC channel).[1][2]
- Fluorescence Plate Reader: Use excitation at ~490 nm and emission at ~525 nm, with a cutoff of 515 nm.[1][2]

Mandatory Visualizations



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Caption: Mechanism of **Fluo-5N AM** cell loading and calcium detection.



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Caption: Experimental workflow for **Fluo-5N** AM cell loading.

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